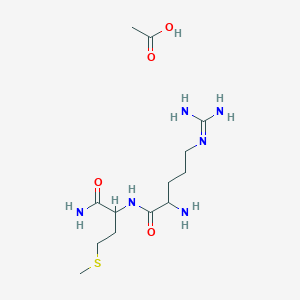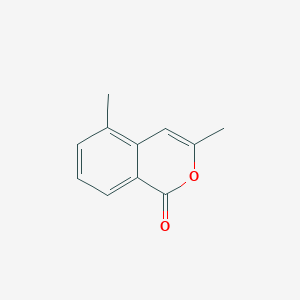
(2R,3R,4S,5R,6R)-4,5-Bis(benzyloxy)-2-(hydroxymethyl)-6-(prop-2-EN-1-yloxy)oxan-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside: is a chemical compound with the molecular formula C23H28O6 and a molecular weight of 400.465 g/mol . It is a derivative of glucopyranose, where the hydroxyl groups at positions 2 and 3 are substituted with benzyl groups, and an allyl group is attached to the anomeric carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside typically involves the protection of the hydroxyl groups of D-glucopyranose followed by selective benzylation and allylation. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucopyranose are protected using acetal or ketal groups.
Benzylation: The protected glucopyranose is then subjected to benzylation using benzyl bromide in the presence of a base such as sodium hydride.
Deprotection: The protecting groups are removed to yield 2,3-di-O-benzyl-D-glucopyranose.
Allylation: The final step involves the allylation of the anomeric hydroxyl group using allyl bromide in the presence of a base.
Industrial Production Methods: Industrial production methods for Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: The compound can be reduced at the allyl group to form saturated derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated glucopyranoside derivatives.
Substitution: Thiolated or aminated glucopyranoside derivatives.
Applications De Recherche Scientifique
Chemistry: Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside is used as an intermediate in the synthesis of more complex carbohydrate derivatives. It serves as a building block in the preparation of oligosaccharides and glycoconjugates .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions and to develop glycomimetics, which are molecules that mimic the structure and function of carbohydrates.
Medicine: The compound is explored for its potential in drug development, particularly in the design of inhibitors for glycosidases and other carbohydrate-processing enzymes.
Industry: In the industrial sector, Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside is used in the production of specialty chemicals and as a precursor for the synthesis of various bioactive compounds.
Mécanisme D'action
The mechanism of action of Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as glycosidases. The compound can inhibit these enzymes by mimicking the natural substrates, thereby blocking the enzyme’s active site and preventing the hydrolysis of glycosidic bonds .
Comparaison Avec Des Composés Similaires
- Allyl-2,3-di-O-benzyl-beta-D-glucopyranoside
- Allyl-2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside
- Allyl-2,3-di-O-benzyl-4,6-O-benzylidene-beta-D-glucopyranoside
Uniqueness: Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group at the anomeric position and the benzyl groups at positions 2 and 3 make it a valuable intermediate for further functionalization and derivatization in synthetic chemistry .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-prop-2-enoxyoxan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-2-13-26-23-22(28-16-18-11-7-4-8-12-18)21(20(25)19(14-24)29-23)27-15-17-9-5-3-6-10-17/h2-12,19-25H,1,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNQNMXIMFZLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8a-[3-[4-Acetyloxy-5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12100013.png)







![hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate](/img/structure/B12100055.png)
![17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12100062.png)

![4,6-Diamino-3-iodo-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12100075.png)


